molecular formula C7H12N4O B1282603 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 89239-62-3

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No. B1282603
CAS RN: 89239-62-3
M. Wt: 168.2 g/mol
InChI Key: FPRCATJFABPUHJ-UHFFFAOYSA-N
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Description

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a chemical compound. However, there is limited information available about this specific compound. It is similar to 4-amino-1-methyl-3-propylpyrazole-5-carboxamide, which is used in the industrial synthesis of sildenafil1.



Synthesis Analysis

The synthesis of similar compounds, such as 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, has been documented2. However, the specific synthesis process for 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is not readily available in the literature.



Molecular Structure Analysis

The molecular structure of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is not directly available. However, similar compounds like 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide have been studied3.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide. However, pyrazoles, which are a class of compounds that includes 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide are not directly available. However, similar compounds like 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid have been studied. This compound appears as white to cream or pale yellow crystals or powder6.


Scientific Research Applications

Chemical Synthesis and Derivatives

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used in the synthesis of various chemical compounds. For instance, it has been involved in the preparation of pyrazolo[3,4-d]pyrimidin-4(5H)-ones and their derivatives, which are significant in the field of heterocyclic chemistry (Miyashita et al., 1990). Similarly, the compound has been utilized in the synthesis of novel bis-pyrazole compounds with potential biological activities, such as anti-TMV (tobacco mosaic virus) effects (Zhang et al., 2012).

Antitumor and Cytotoxicity Studies

Research has also explored the antitumor properties of derivatives of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide. For example, pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases derived from related compounds have been investigated for their in vitro antitumor activities against various human cancer cell lines (Hafez et al., 2013). Additionally, studies on pyrazolo[1,5-a]pyrimidine derivatives have examined their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Catalytic Applications in Synthesis

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used in the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones using Brønsted-acidic ionic liquids as catalysts. This demonstrates its role in facilitating efficient chemical reactions under solvent-free conditions (Tavakoli-Hoseini et al., 2011).

Heterocyclic Synthesis

The compound has been a key building block in the synthesis of polyfunctionalized heterocyclic compounds with pharmacological interest, highlighting its versatility in organic synthesis (El‐Mekabaty, 2014).

Novel Synthesis Methods

Innovative methods for synthesizing derivatives of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide have been developed, such as the synthesis of thienopyrazole derivatives, which have potential applications in various fields including medicinal chemistry (Ahmed et al., 2018).

Safety And Hazards

The safety and hazards of 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide are not directly available. However, similar compounds like 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride have been studied. This compound is considered hazardous and precautions should be taken to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions2.


Future Directions

properties

IUPAC Name

4-amino-2-ethyl-5-methylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-3-11-6(7(9)12)5(8)4(2)10-11/h3,8H2,1-2H3,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRCATJFABPUHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80550513
Record name 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

CAS RN

89239-62-3
Record name 4-Amino-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80550513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 20 g (0.1 mol) of the above amide in 150 ml of ethanol and 30 ml of water containing 3 ml of conc. HCl is stirred under reflux with 25 g of iron powder for three hours and filtered warm using filter-cell. The filtrate is evaporated in vacuo to yield a pink solid, mp 143°-145° C. (from ethyl acetate-pet. ether) of 4-amino-1-ethyl-3-methylpyrazole-5-carboxamide. The reaction of this aminopyrazole with 18 ml acetic anhydride in 250 ml of methylene dichloride gives 18.5 g of N-(1-ethyl-5-carboxamido 3-methylpyrazol-4-yl)acetamide, mp 248°-250° C.
Name
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
25 g
Type
catalyst
Reaction Step Two

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